molecular formula C8H10Cl2Se B13771627 3,4-Bis(chloromethyl)-2,5-dimethylselenophene CAS No. 63822-24-2

3,4-Bis(chloromethyl)-2,5-dimethylselenophene

Cat. No.: B13771627
CAS No.: 63822-24-2
M. Wt: 256.04 g/mol
InChI Key: INFSIQFSRPPOQK-UHFFFAOYSA-N
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Description

3,4-Bis(chloromethyl)-2,5-dimethylselenophene is an organoselenium compound characterized by the presence of two chloromethyl groups and two methyl groups attached to a selenophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(chloromethyl)-2,5-dimethylselenophene typically involves the chloromethylation of 2,5-dimethylselenophene. This can be achieved through the reaction of 2,5-dimethylselenophene with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which subsequently reacts with the selenophene ring to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(chloromethyl)-2,5-dimethylselenophene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The selenophene ring can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to remove the chloromethyl groups or to alter the oxidation state of selenium.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Substituted selenophenes with various functional groups replacing the chloromethyl groups.

    Oxidation: Selenoxides or selenones.

    Reduction: Dechlorinated selenophenes or selenophenes with altered selenium oxidation states.

Scientific Research Applications

3,4-Bis(chloromethyl)-2,5-dimethylselenophene has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex organoselenium compounds.

    Materials Science:

    Biological Studies: Investigated for its potential biological activity and as a precursor for selenium-containing pharmaceuticals.

    Catalysis: Explored as a catalyst or catalyst precursor in various organic transformations.

Mechanism of Action

The mechanism of action of 3,4-Bis(chloromethyl)-2,5-dimethylselenophene in chemical reactions typically involves the formation of reactive intermediates, such as carbocations or radicals, which then undergo further transformations. The selenophene ring can participate in various electron transfer processes, influencing the reactivity and stability of the compound. Molecular targets and pathways involved in its biological activity are still under investigation, but it is believed that the selenium atom plays a crucial role in modulating the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3,4-Bis(chloromethyl)furazan: Similar structure but with a furazan ring instead of a selenophene ring.

    3,4-Bis(bromomethyl)furazan: Similar structure with bromomethyl groups instead of chloromethyl groups.

    4,4’-Bis(chloromethyl)-1,1’-biphenyl: Contains a biphenyl core with chloromethyl groups.

Uniqueness

3,4-Bis(chloromethyl)-2,5-dimethylselenophene is unique due to the presence of selenium in the selenophene ring, which imparts distinct chemical properties compared to its sulfur or oxygen analogs

Properties

CAS No.

63822-24-2

Molecular Formula

C8H10Cl2Se

Molecular Weight

256.04 g/mol

IUPAC Name

3,4-bis(chloromethyl)-2,5-dimethylselenophene

InChI

InChI=1S/C8H10Cl2Se/c1-5-7(3-9)8(4-10)6(2)11-5/h3-4H2,1-2H3

InChI Key

INFSIQFSRPPOQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C([Se]1)C)CCl)CCl

Origin of Product

United States

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